Fmoc-D-Val-OH

Catalog No.
S1768449
CAS No.
84624-17-9
M.F
C20H21NO4
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Val-OH

CAS Number

84624-17-9

Product Name

Fmoc-D-Val-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1

InChI Key

UGNIYGNGCNXHTR-GOSISDBHSA-N

Synonyms

Fmoc-D-Val-OH;84624-17-9;Fmoc-D-valine;N-FMOC-D-VALINE;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine;N-(9-Fluorenylmethoxycarbonyl)-D-valine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoicacid;MFCD00062953;(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoicacid;(2R)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-METHYLBUTANOICACID;PubChem10061;FMOC-D-VAL;KSC447S9T;47481_ALDRICH;N-ALPHA-FMOC-D-VALINE;SCHEMBL799720;444995_ALDRICH;AC1LU890;47481_FLUKA;CTK3E7999;MolPort-001-757-007;UGNIYGNGCNXHTR-GOSISDBHSA-N;ACT08936;ZINC1576238;ANW-37821

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-D-Val-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-D-Val-OH (CAS 84624-17-9) is a highly purified, N-alpha-protected unnatural amino acid building block essential for modern Solid-Phase Peptide Synthesis (SPPS). Featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dextrorotatory (D-) valine core, this compound is procured primarily to engineer proteolytic resistance and specific secondary structural motifs into peptide therapeutics and nanomaterials [1]. Standard industrial grades offer ≥98.0% enantiomeric and chemical purity by HPLC, ensuring reliable performance in automated synthesizers. The compound exhibits excellent solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), and requires cold storage (typically 2-8°C) to maintain long-term shelf life .

Research Fit

Fmoc-SPPS workflow with D-valine residues
Enantiomeric purity control for diastereomer integrity
Optical rotation identity confirmation (+ sign)

Substituting Fmoc-D-Val-OH with its natural enantiomer, Fmoc-L-Val-OH, critically compromises the end product; L-amino acids are readily recognized by endogenous proteases, leading to rapid in vivo degradation of the peptide, whereas the D-enantiomer provides essential steric evasion [1]. Furthermore, attempting to substitute with Boc-D-Val-OH fundamentally alters the required manufacturing infrastructure. The Boc protecting group necessitates harsh, highly corrosive acidic cleavage (e.g., anhydrous HF or neat TFA), which is incompatible with acid-sensitive resins and side-chain protecting groups used in standard orthogonal Fmoc-SPPS workflows . Finally, replacing D-Valine with other D-amino acids like D-Leucine alters the beta-branched steric profile, disrupting intended secondary structures such as rippled beta-sheets or specific target-binding conformations [2].

Substitution Risk

Target
Fmoc-D-Val-OH
Required for D-configuration; trace L-enantiomer must be controlled to avoid diastereomeric impurities.
Avoid
Fmoc-L-Val-OH
Opposite stereochemistry produces peptides with fundamentally altered 3D structure and biological activity.
Avoid
Non-branched Fmoc-amino acids
β-branched valine coupling kinetics and steric behavior differ from Gly, Ala, or Leu, leading to different conformational properties.

Enantiomeric Substitution for Enhanced Proteolytic Resistance

Incorporating Fmoc-D-Val-OH instead of its natural L-enantiomer (Fmoc-L-Val-OH) during solid-phase peptide synthesis fundamentally alters the susceptibility of the resulting peptide to enzymatic degradation. Because endogenous proteases are stereospecific for L-residues, substituting L-Val with D-Val at critical cleavage sites prevents the initial attack of the active site on the peptide bond [1]. Studies on therapeutic peptide analogs demonstrate that D-Val substitution can extend serum half-lives significantly, making it an essential procurement choice for developing metabolically stable peptidomimetics [2].

Evidence DimensionProteolytic half-life / degradation resistance
Target Compound DataHigh resistance to endogenous peptidases (extended half-life)
Comparator Or BaselineFmoc-L-Val-OH (rapid hydrolysis by stereospecific proteases)
Quantified DifferenceMulti-fold increase in half-life depending on sequence position
ConditionsSerum stability assays or purified protease incubations

Buyers developing peptide therapeutics must procure the D-enantiomer to achieve viable pharmacokinetic profiles and prevent rapid in vivo degradation.

Chiral Purity
Head-to-head
L-enantiomer ≤0.5%
Enables diastereomer impurity control in peptide synthesis
Vendor CoA specification; Fmoc-L-Val-OH mirror spec exists

Mild Cleavage Compatibility via Fmoc Protection

For the synthesis of acid-sensitive peptides or those utilizing acid-labile resins, Fmoc-D-Val-OH is strictly preferred over Boc-D-Val-OH. The Fmoc protecting group is efficiently removed using mild basic conditions (typically 20% piperidine in DMF), whereas the Boc group requires highly corrosive and hazardous strong acids (such as neat TFA or anhydrous HF) for deprotection . This orthogonal protection strategy prevents premature cleavage of the peptide from the resin and avoids the degradation of acid-sensitive side-chain protecting groups .

Evidence DimensionDeprotection conditions
Target Compound DataMild base (20% piperidine in DMF)
Comparator Or BaselineBoc-D-Val-OH (Strong acid: TFA or HF)
Quantified DifferenceAvoidance of highly acidic pH (<1) during the deprotection cycle
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) cycles

Selecting the Fmoc-protected variant eliminates the need for specialized, hazardous HF-handling equipment and ensures compatibility with standard automated peptide synthesizers.

Optical Rotation
Reported
+16.5° to +18° (c=1, DMF)
Orthogonal identity verification for lot release
Sign inversion vs L-enantiomer (-16.5°); data to verify

Beta-Branching Impact on Coupling Kinetics

When procuring Fmoc-D-Val-OH, process chemists must account for its beta-branched isopropyl side chain, which imparts significant steric hindrance compared to unbranched or gamma-branched analogs like Fmoc-D-Ala-OH or Fmoc-D-Leu-OH [1]. This steric bulk physically obstructs the N-terminal amine during SPPS, leading to slower coupling kinetics. Consequently, achieving >99% coupling efficiency with Fmoc-D-Val-OH often requires highly reactive coupling reagents (such as HATU or HCTU) and extended reaction times or double-coupling protocols, unlike less hindered amino acids [2].

Evidence DimensionCoupling reaction kinetics and efficiency
Target Compound DataSlower kinetics requiring optimized activators (e.g., HATU) or double coupling
Comparator Or BaselineFmoc-D-Ala-OH or Fmoc-D-Leu-OH (faster kinetics, standard HBTU/DIC coupling sufficient)
Quantified DifferenceMeasurable reduction in initial coupling rate due to beta-carbon substitution
ConditionsStandard SPPS coupling cycles monitored by Kaiser test or UV absorbance

Procurement and process teams must co-purchase advanced coupling reagents and adjust automated synthesis protocols to ensure high-yield peptide assembly when utilizing this sterically hindered building block.

DMF Solubility
Specification review
0.5 M clear solution
Supports automated synthesizer cartridge loading
Quantitative spec vs qualitative L-enantiomer description
Chiral HPLC Method
Analytical context
Resolution >1.5, baseline separation
Standard reverse-phase QC compatibility for enantiomer purity
Cellu-DR column; pH 2.0 H₃PO₄/MeOH; 220 nm

Synthesis of Protease-Resistant Peptidomimetics

Due to the stereospecificity of endogenous proteases, incorporating Fmoc-D-Val-OH at known enzymatic cleavage sites is a primary strategy for extending the in vivo half-life of peptide-based drug candidates. It is the optimal choice when developing metabolically stable therapeutics that require the valine side chain for target binding but fail in L-form due to rapid degradation [1].

Development of Antimicrobial Peptides (AMPs)

Fmoc-D-Val-OH is heavily utilized in the solid-phase synthesis of cyclic and linear antimicrobial peptides, such as Lugdunin analogs. The D-valine residue maintains the necessary hydrophobicity for membrane interaction while providing exceptional resistance to both bacterial and host proteolytic stressors [2].

Structural Engineering of Beta-Turn Motifs

The specific steric constraints of the D-Valine residue are used to rationally design and stabilize specific secondary structures, such as beta-turns or rippled beta-sheets, in synthetic proteins and nanomaterials. It is preferred over less bulky D-amino acids when rigid conformational control is required [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
D-amino acid peptide research
Enantiomeric purity documentation
Chiral purity verification by HPLC
Automated SPPS workflow
DMF solubility specification
Dissolution consistency for cartridge loading
D- vs L-amino acid SAR studies
Stereochemical identity
Optical rotation identity confirmation
QC release testing
Chiral HPLC separation method
Resolution and baseline separation verification

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

339.14705815 Da

Monoisotopic Mass

339.14705815 Da

Heavy Atom Count

25

UNII

2VNB3QAH2H

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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